3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
“3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1233690-80-6 . It has a molecular weight of 312.03 . The compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4F3IN2/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved data, imidazo[1,2-a]pyridines are known to undergo various chemical reactions .Physical and Chemical Properties Analysis
“this compound” is a white solid . It should be stored at a temperature between 0-5°C .Scientific Research Applications
Structural Analysis and Molecular Interactions : The compound 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, closely related to 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, exhibits interesting structural properties. In the crystal form, molecules of this compound are linked into infinite chains through hydrogen-bond interactions, which is significant for understanding molecular interactions and designing materials with specific properties (Fun et al., 2011).
Phosphatidylinositol 3-Kinase Inhibition : Imidazo[1,2-a]pyridine analogues, similar to the compound , have been synthesized and evaluated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways. These compounds maintain isoform selectivity but generally show less potency compared to their benzimidazole analogues (Gamage et al., 2019).
Synthesis of Pharmaceutical Intermediates : The synthesis of 2-iodo-imidazo[1,2-a]pyridines, which includes compounds similar to this compound, is crucial for creating active pharmaceutical ingredients (APIs) used in drugs like saripidem and nicopidem (Dheer et al., 2016).
Development of Novel Derivatives for Biological Screening : The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is noted for its potential in medicinal chemistry. Derivatives of this scaffold are being explored for a range of therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This research is critical for the development of new drug candidates (Deep et al., 2016).
Synthesis Techniques and Methodologies : Studies have also focused on the synthesis techniques of imidazo[1,2-a]pyridine derivatives. Methods such as Cu(I)-catalyzed double C–H amination and direct arylation using copper(I) catalysis have been developed to construct functionalized imidazo[1,2-a]pyridine core systems, which are significant for pharmaceutical and material science applications (Cao et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets, leading to changes that result in their antituberculosis activity .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways, leading to their observed medicinal effects .
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb .
Properties
IUPAC Name |
3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNIUMZMYZFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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